molecular formula C19H18N2O2 B5756919 ethyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate

ethyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No. B5756919
M. Wt: 306.4 g/mol
InChI Key: BVBJWXKMRLFBFL-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate, also known as EMPP, is a synthetic compound with potential pharmacological properties. It belongs to the class of pyrazole derivatives and has been studied for its potential use in various scientific research applications.

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate and similar compounds have been synthesized and characterized, contributing to the field of organic chemistry. Studies like those by Viveka et al. (2016) and Achutha et al. (2017) have detailed the synthesis, spectroscopic, and structural analysis of these compounds, including techniques like X-ray diffraction and NMR spectroscopy (Viveka et al., 2016), (Achutha et al., 2017).

Applications in Material Science

  • In the field of materials science, derivatives of ethyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate have been explored for their potential in corrosion inhibition, particularly for mild steel. Dohare et al. (2017) investigated the corrosion inhibition properties of such compounds, finding significant efficiency in protecting metal surfaces (Dohare et al., 2017).

Biomedical Research

  • In biomedical research, derivatives of ethyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate have been synthesized for potential medicinal applications. Zheng et al. (2010) explored the synthesis and biological evaluation of novel derivatives, which showed promising results in suppressing lung cancer cell growth (Zheng et al., 2010).

Antiviral and Anti-inflammatory Potential

  • The antiviral and anti-inflammatory potential of derivatives of ethyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been a topic of research. For instance, Moiseev et al. (2012) synthesized new derivatives and assessed their activity against smallpox vaccine virus, identifying compounds with high anti-smallpox activity (Moiseev et al., 2012).

Optical and Nonlinear Optical Applications

  • Research has also been conducted on the optical and nonlinear optical properties of these compounds. Chandrakantha et al. (2013) synthesized a series of N-substituted derivatives and studied their optical nonlinearity, finding potential candidates for optical limiting applications (Chandrakantha et al., 2013).

properties

IUPAC Name

ethyl 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-3-23-19(22)17-13-21(16-7-5-4-6-8-16)20-18(17)15-11-9-14(2)10-12-15/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBJWXKMRLFBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1C2=CC=C(C=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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